methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate
Overview
Description
Methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phthalazine derivatives and has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The mechanism of action of methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate involves the inhibition of pro-inflammatory cytokines and the scavenging of free radicals. The compound is believed to exert its anti-inflammatory effects by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. Additionally, the compound's antioxidant effects are thought to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to reduce oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, the compound has been demonstrated to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate in lab experiments include its anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, the compound has been shown to have a good safety profile and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability, and its limited stability under certain conditions.
Future Directions
There are several future directions for the study of methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate. One potential direction is to further investigate its neuroprotective effects and potential therapeutic applications in neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and improve the compound's solubility and stability. Furthermore, the compound's potential applications in cancer therapy could also be explored, given its anti-inflammatory and antioxidant properties.
Synthesis Methods
The synthesis of methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate involves the reaction between 4-(4-methylphenyl)-1,2-diamine and ethyl 3-oxopentanoate in the presence of acetic acid and ethanol. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methyl iodide. The yield of the synthesis process is reported to be around 60%.
Scientific Research Applications
Methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been demonstrated to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been studied for its neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-7-9-14(10-8-13)18-15-5-3-4-6-16(15)19(23)21(20-18)12-11-17(22)24-2/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOFFUJMGOTPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322174 | |
Record name | methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
694468-70-7 | |
Record name | methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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